5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-Chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the benzoxazole family, which are heterocyclic aromatic organic compounds containing oxygen and nitrogen atoms in a fused ring system. The presence of chlorine and benzodioxin groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl with appropriate reagents to introduce the chloro and benzoxazole groups. The reaction conditions often require careful control of temperature, pressure, and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize specific functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and chemical processes. In medicine, it has been studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties. In the field of chemistry, it serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This comprehensive overview highlights the significance of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c18-11-2-4-14-12(8-11)19(17(21)24-14)9-13(20)10-1-3-15-16(7-10)23-6-5-22-15/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQNMDQBNVYPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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